5-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Description
5-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a useful research compound. Its molecular formula is C17H12Cl2N4O2 and its molecular weight is 375.21. The purity is usually 95%.
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Scientific Research Applications
Oxidation Agent Applications
4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione, a related compound, has been used as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This demonstrates the potential use of triazole derivatives, including the compound , as oxidizing agents in chemical synthesis (Zolfigol et al., 2006).
Antifungal Applications
A novel potential antifungal compound from the 1,2,4-triazole class has been synthesized and characterized. The physical and chemical properties of this compound, including solubility in various solvents, have been studied, suggesting the application of triazole derivatives in antifungal research (Volkova et al., 2020).
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-11-4-6-13(7-5-11)23-16(24)14-15(17(23)25)22(21-20-14)9-10-2-1-3-12(19)8-10/h1-8,14-15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEGVCUJSYNQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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